![molecular formula C12H10N4O3S2 B2815539 2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide CAS No. 33987-99-4](/img/structure/B2815539.png)
2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide
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Overview
Description
“2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide” is a chemical compound with the molecular formula C12H10N4O3S2 and a molecular weight of 322.36 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide” consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The SMILES representation of the molecule isC1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)NC2=NC=CS2
.
Scientific Research Applications
Antibacterial Activity
2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide exhibits promising antibacterial properties. Researchers have investigated its inhibitory effects against bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus . Further studies are needed to explore its mechanism of action and potential clinical applications.
Antifungal Properties
The compound’s thiazole moiety suggests antifungal activity. Researchers have evaluated its efficacy against fungal pathogens, including Candida albicans and Aspergillus niger. Investigating its mode of action and potential synergies with existing antifungal drugs could be valuable .
Safety and Hazards
properties
IUPAC Name |
2-cyano-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S2/c13-6-5-11(17)15-9-1-3-10(4-2-9)21(18,19)16-12-14-7-8-20-12/h1-4,7-8H,5H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEZAZSGBIPTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide |
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